

# An In-depth Technical Guide to the Thermochemical Properties of 4-(Methylsulfonyl)benzonitrile

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## Compound of Interest

Compound Name: *4-(Methylsulfonyl)benzonitrile*

Cat. No.: *B1297823*

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## Introduction

**4-(Methylsulfonyl)benzonitrile**, also known as p-methanesulfonylbenzonitrile or 4-cyanophenyl methyl sulfone, is a bifunctional aromatic compound featuring both a nitrile and a methylsulfonyl group. Its chemical structure lends it unique electronic and solubility properties, making it a valuable building block in organic synthesis and medicinal chemistry. The methylsulfonyl group, a known bioisostere for other functionalities, can enhance the physicochemical properties of molecules, such as solubility and metabolic stability, and its strong electron-withdrawing nature can significantly influence a molecule's biological activity.

Understanding the thermochemical properties of **4-(Methylsulfonyl)benzonitrile** is crucial for its application in drug design and process development. Thermodynamic data such as enthalpy of formation, enthalpy of sublimation, and heat capacity are fundamental to predicting the compound's stability, reactivity, and phase behavior. This technical guide provides a comprehensive overview of the known thermochemical properties of **4-(Methylsulfonyl)benzonitrile**, details the experimental protocols for their determination, and presents comparative data from structurally related molecules to provide a broader context in the absence of a complete experimental dataset for the target compound.

## Core Thermochemical Properties

A comprehensive experimental determination of all thermochemical properties for **4-(Methylsulfonyl)benzonitrile** is not readily available in published literature. However, some physical properties have been reported, and we can draw comparisons with structurally similar compounds to estimate its behavior.

## Physicochemical and Thermochemical Data

The following table summarizes the available quantitative data for **4-(Methylsulfonyl)benzonitrile** and related compounds.

Property	4-(Methylsulfonyl)benzonitrile	4-Hydroxybenzonitrile	Diphenyl Sulfone
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>2</sub> S	C <sub>7</sub> H <sub>5</sub> NO	C <sub>12</sub> H <sub>10</sub> O <sub>2</sub> S
Molecular Weight (g/mol)	181.21	119.12	218.27
CAS Number	22821-76-7	767-00-0	127-63-9
Melting Point (°C)	137-142	113	128-129
Boiling Point (°C)	385.8 ± 34.0 (Predicted)	191.5	379
Standard Molar Enthalpy of Formation (solid), ΔfH°(cr) (kJ/mol)	Data not available	-60.92[1]	Data not available
Standard Molar Enthalpy of Combustion (solid), ΔcH°(cr) (kJ/mol)	Data not available	-3408[1]	Data not available
Enthalpy of Fusion, ΔfusH (kJ/mol)	Data not available	Data not available	23.4
Enthalpy of Sublimation, ΔsubH (kJ/mol)	Data not available	Data not available	Data not available
Heat Capacity, Cp	Data not available	Data not available	Data not available

Note: The boiling point for **4-(Methylsulfonyl)benzonitrile** is a predicted value and should be treated with caution.

## Experimental Protocols

The determination of thermochemical properties relies on precise calorimetric and analytical techniques. Below are detailed methodologies for the key experiments relevant to the data presented.

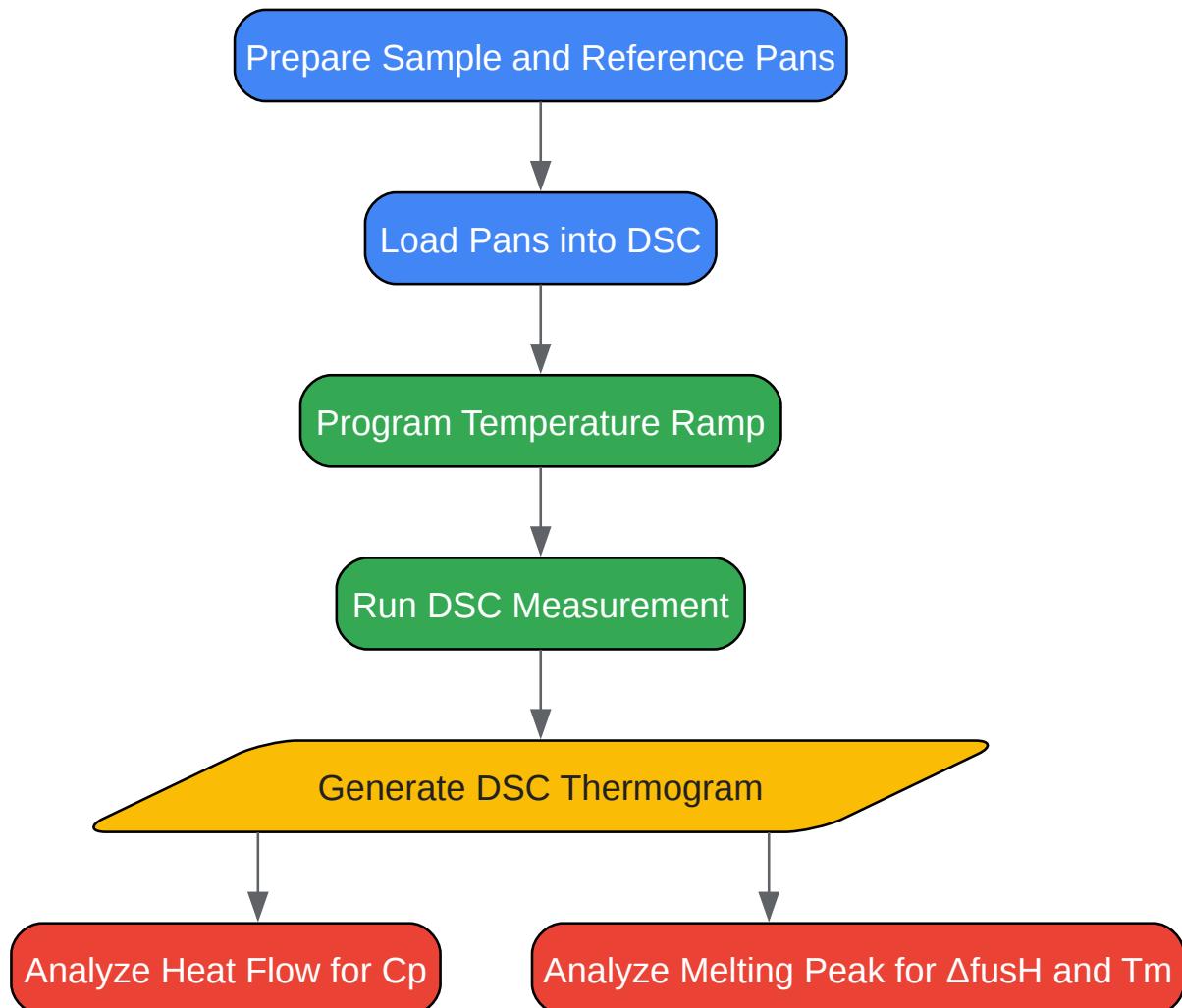
## Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation ( $\Delta fH^\circ$ ) is often determined indirectly from the enthalpy of combustion ( $\Delta cH^\circ$ ) measured by combustion calorimetry.

Methodology:

- **Sample Preparation:** A precisely weighed pellet of the sample (typically 0.5-1.0 g) is placed in a crucible within a high-pressure vessel known as a "bomb." For sulfur-containing compounds, a small amount of a mineral oil or other auxiliary substance with a known enthalpy of combustion is often used to ensure complete combustion. A fuse wire is connected to an ignition system and placed in contact with the sample.
- **Bomb Preparation:** The bomb is charged with high-pressure oxygen (typically around 30 atm). A small, known amount of distilled water is added to the bomb to ensure that the combustion products (like sulfuric acid from sulfur) are in a well-defined state.
- **Calorimeter Assembly:** The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer.
- **Combustion and Data Acquisition:** The sample is ignited, and the temperature of the water in the calorimeter is monitored over time until it reaches a maximum and then begins to cool. The temperature change is corrected for heat exchange with the surroundings.
- **Analysis:** The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are made for the combustion of the fuse and any auxiliary substances, and for the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies

of formation of the combustion products ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ , and  $\text{H}_2\text{SO}_4$ ).



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## References

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